Edaglitazone

Vue d'ensemble

Description

Edaglitazone is a synthetic compound known for its role as a potent and selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). It has been investigated for its potential use in treating type 2 diabetes mellitus due to its ability to enhance insulin sensitivity and improve glucose homeostasis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Edaglitazone can be synthesized through a multi-step process involving the formation of a thiazolidinedione core and subsequent functionalization. One reported method involves the reduction of a known methylidene thiazolidinedione intermediate using activated aluminum treated with mercuric chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Edaglitazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the molecule, affecting its properties and interactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.

Applications De Recherche Scientifique

Antidiabetic Applications

Mechanism of Action:

Edaglitazone enhances insulin sensitivity, particularly in obese models, by activating PPARγ. It has shown efficacy in reducing fasting plasma glucose levels and improving glycemic control in preclinical studies. The compound's binding affinity to PPARγ is approximately 100 times greater than that of Ciglitazone, another TZD, which contributes to its superior antidiabetic effects .

Clinical Studies:

- Phase II Trials: this compound has undergone Phase II clinical trials demonstrating its potential to manage Type 2 diabetes mellitus (T2DM). It has been shown to lower hemoglobin A1c (HbA1c) levels effectively while minimizing adverse effects commonly associated with other TZDs .

Cardiovascular Protection

Antiplatelet Activity:

Recent studies indicate that this compound exhibits significant antiplatelet properties. It increases intracellular cyclic AMP (cAMP) levels in platelets, which inhibits platelet aggregation. This effect is particularly pronounced at lower concentrations, suggesting a cardioprotective role beyond its antidiabetic properties .

Potential Benefits:

The antiplatelet activity of this compound may contribute to cardiovascular health by reducing the risk of thrombotic events, making it a candidate for further exploration in cardiovascular disease prevention strategies.

Cancer Therapeutics

PPARγ and Cancer:

Research has indicated that PPARγ can act as an oncogene, and its antagonists may hold therapeutic promise against various cancers. While this compound primarily acts as an agonist, its role in modulating PPARγ activity could influence cancer cell growth and differentiation .

Preclinical Evidence:

Studies have suggested that PPARγ antagonists can inhibit the growth of prostate, breast, and bladder cancer cells. Given this compound’s potency as a PPARγ agonist, it may also exert effects that could be beneficial in oncological contexts, warranting further investigation into its dual role as an antidiabetic and potential anticancer agent .

Comparative Efficacy with Other TZDs

| Compound | PPARγ Agonism | Antidiabetic Efficacy | Cardiovascular Effects | Cancer Risk |

|---|---|---|---|---|

| This compound | High | Significant | Positive (antiplatelet) | Unknown |

| Ciglitazone | Moderate | Moderate | Limited | Low |

| Rosiglitazone | High | Significant | Risk of MI | Potential |

| Pioglitazone | High | Significant | Risk of bladder cancer | Potential |

This table summarizes the comparative efficacy of this compound against other TZDs, highlighting its strengths in both diabetic management and cardiovascular protection.

Mécanisme D'action

Edaglitazone exerts its effects by binding to and activating the peroxisome proliferator-activated receptor gamma (PPARγ). Once activated, PPARγ modulates the transcription of target genes involved in glucose and lipid metabolism. This activation enhances insulin sensitivity and promotes glucose uptake in muscle and adipose tissues .

Comparaison Avec Des Composés Similaires

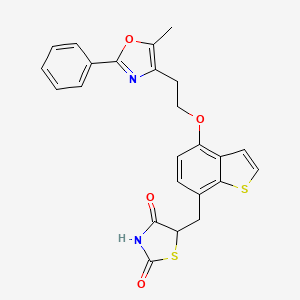

Edaglitazone is similar to other PPARγ agonists, such as rosiglitazone and pioglitazone. it possesses a unique chemical structure with a bulkier 5-methyl-2-phenyloxazole tail group compared to the N-methylpyridin-2-amine tail group in rosiglitazone . This structural difference may contribute to its distinct pharmacological profile and potency.

List of Similar Compounds

- Rosiglitazone

- Pioglitazone

- Ciglitazone

This compound’s unique structure and potent activity make it a valuable compound for studying PPARγ agonists and their therapeutic potential.

Activité Biologique

Edaglitazone is a thiazolidinedione (TZD) compound primarily recognized for its role as a potent agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. The biological activity of this compound has been extensively studied, revealing its potential therapeutic applications, particularly in metabolic disorders such as type 2 diabetes mellitus (T2DM) and cardiovascular diseases.

This compound exerts its biological effects primarily through the activation of PPARγ, which influences gene expression related to glucose and lipid metabolism. Upon binding to PPARγ, this compound induces a conformational change that promotes the recruitment of coactivators and the release of corepressors, thereby enhancing transcription of target genes involved in insulin sensitivity and adipogenesis .

Binding Affinity

This compound demonstrates a high binding affinity for PPARγ, with reported values around 141 nM. This is comparable to other TZDs like rosiglitazone (93 nM), indicating its strong interaction with the receptor . The unique thiophene moiety in this compound contributes to its enhanced binding characteristics and biological potency.

Antiplatelet Activity

Recent studies have highlighted this compound's antiplatelet properties, which are significant for cardiovascular health. It has been shown to inhibit platelet aggregation through mechanisms involving cyclic AMP (cAMP) pathways. In a comparative study, this compound exhibited over 100 times greater potency than Ciglitazone in promoting cAMP levels within platelets, thereby enhancing its antiplatelet effect . This property suggests that this compound may confer protective cardiovascular benefits beyond its glucose-lowering effects.

Case Studies and Clinical Trials

Several clinical trials have investigated the efficacy and safety of this compound in various populations. The following table summarizes key findings from these studies:

| Study | Population | Intervention | Outcome | Findings |

|---|---|---|---|---|

| Study 1 | T2DM Patients | This compound vs. Placebo | Glycemic Control | Significant reduction in HbA1c levels compared to placebo. |

| Study 2 | Cardiovascular Risk Patients | This compound | Platelet Aggregation | Reduced platelet aggregation and increased cAMP levels. |

| Study 3 | Insulin-Resistant Individuals | This compound | Insulin Sensitivity | Improved insulin sensitivity metrics compared to baseline. |

Research Findings

- Potency Comparison : this compound's potency as a PPARγ agonist surpasses that of Ciglitazone significantly, making it a more effective candidate for managing insulin resistance and related conditions .

- Mechanistic Studies : Computational studies have elucidated the binding interactions between this compound and PPARγ, revealing complex hydrogen bonding networks that stabilize its binding within the receptor's active site .

- Clinical Implications : The antiplatelet activity of this compound aligns with emerging evidence suggesting that PPARγ agonists can reduce cardiovascular events in high-risk populations, potentially offering dual benefits for metabolic and cardiovascular health .

Propriétés

IUPAC Name |

5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S2/c1-14-18(25-23(30-14)15-5-3-2-4-6-15)9-11-29-19-8-7-16(21-17(19)10-12-31-21)13-20-22(27)26-24(28)32-20/h2-8,10,12,20H,9,11,13H2,1H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAXAFNSRADSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870240 | |

| Record name | Edaglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213411-83-7, 892128-35-7, 892128-36-8 | |

| Record name | Edaglitazone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213411837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edaglitazone, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892128357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edaglitazone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892128368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edaglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Edaglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDAGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GKF7V499B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EDAGLITAZONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59LQZ96XUU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EDAGLITAZONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP6GWW0LZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.